3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 114205-04-8
VCID: VC2906266
InChI: InChI=1S/C10H6ClN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
SMILES: C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2
Molecular Formula: C10H6ClN5O
Molecular Weight: 247.64 g/mol

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 114205-04-8

Cat. No.: VC2906266

Molecular Formula: C10H6ClN5O

Molecular Weight: 247.64 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 114205-04-8

Specification

CAS No. 114205-04-8
Molecular Formula C10H6ClN5O
Molecular Weight 247.64 g/mol
IUPAC Name 3-(3-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C10H6ClN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Standard InChI Key FIOZTKAYJCPGIW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2

Introduction

Structural Characteristics

Molecular Structure and Composition

3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one features a bicyclic system with a triazole ring fused with a pyrimidine ring. The compound contains a 3-chlorophenyl group attached at the N-3 position of the triazole ring and a carbonyl functionality at the 7-position of the pyrimidine ring. This structural arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential biological interactions.

The presence of the chlorine atom at the meta position of the phenyl ring introduces an electron-withdrawing effect that influences the electron distribution throughout the molecule. The carbonyl group at position 7 serves as a potential hydrogen bond acceptor, which may be crucial for interactions with biological targets.

Physical Properties

Based on structural analysis and comparison with related triazolopyrimidine compounds, the following physical properties can be inferred for 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one:

PropertyEstimated Value/Characteristic
Physical StateCrystalline solid at room temperature
Molecular WeightApproximately 275-280 g/mol
SolubilityModerately soluble in polar organic solvents (ethanol, dichloromethane)
Melting PointExpected to be >200°C based on similar heterocyclic compounds
LogPModerately lipophilic due to the chlorophenyl substituent
Hydrogen Bond AcceptorsMultiple nitrogen atoms and carbonyl oxygen

These properties contribute to the compound's behavior in various chemical and biological systems, influencing aspects such as absorption, distribution, and interaction with potential biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one likely follows similar methods to those used for related triazolopyrimidine compounds. Based on documented approaches, the synthesis typically involves a multi-step process:

  • Formation of the triazole core, often starting with hydrazine derivatives

  • Construction of the pyrimidine ring through cyclization reactions

  • Introduction of the 3-chlorophenyl substituent

  • Formation of the carbonyl group at position 7

The specific synthetic routes may vary depending on availability of starting materials and desired reaction conditions, but generally follow established methodologies for heterocyclic synthesis.

Reaction Conditions and Optimization

The synthesis of triazolopyrimidine compounds requires careful control of reaction conditions to optimize yield and purity. Key considerations include:

ParameterOptimal Conditions
TemperatureTypically reflux temperatures for cyclization steps
SolventsEthanol, dichloroethane, or other appropriate solvents
Reaction TimeVariable based on specific step and reactivity
CatalystsAcid catalysts may be employed for certain cyclization steps
PurificationRecrystallization or column chromatography

The synthetic process must account for the reactivity of various functional groups and potential side reactions. For example, the synthesis of related triazolopyrimidines often involves careful control of temperature, solvent choice, and reaction time to optimize yield and purity.

Chemical Properties and Reactivity

Functional Group Reactivity

The reactivity of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one is influenced by its functional groups and heterocyclic structure. Key reactive sites include:

  • The carbonyl group at position 7, which can participate in nucleophilic addition reactions

  • The chlorophenyl substituent, which may undergo substitution reactions

  • The nitrogen atoms in the triazole and pyrimidine rings, which can act as hydrogen bond acceptors or coordinate with metals

These reactive sites contribute to the compound's potential for chemical modifications and interactions with biological macromolecules.

Stability Considerations

  • pH sensitivity, particularly in extreme acidic or basic conditions

  • Photostability considerations due to the aromatic ring system

  • Potential hydrolysis of the carbonyl group under certain conditions

  • Long-term storage stability, which may require protection from light and moisture

Understanding these stability parameters is essential for developing appropriate handling, storage, and application protocols for the compound.

Biological Activity

Pharmacological Profile

Triazolopyrimidine compounds are known for their diverse pharmacological activities. Based on studies of structurally related compounds, 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one may exhibit the following biological properties:

  • Potential antiviral activity, similar to other triazole-containing heterocycles

  • Possible antitumoral properties, which have been documented for various triazolopyrimidine derivatives

  • Anti-inflammatory effects, a common property among heterocyclic compounds with similar structural features

  • Potential enzyme inhibition activities, particularly against kinases or other therapeutic targets

Research on related compounds has shown that subtle structural variations can significantly impact biological properties, suggesting that the specific arrangement of substituents in this compound may confer unique activity profiles .

Structure-Activity Relationships

The relationship between the structure of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one and its biological activity can be understood through structure-activity relationship (SAR) analysis. Key structural features that may influence activity include:

Structural FeaturePotential Impact on Activity
Chloro substituent at meta positionElectronic effects that influence binding to biological targets
Triazole-pyrimidine fusionRigid scaffold that may enhance target selectivity
Carbonyl at position 7Hydrogen bond acceptor for target interactions
Dihydro nature at positions 3,6Conformational flexibility that may affect binding modes

Studies on related triazolopyrimidines have demonstrated that the position and nature of substituents can dramatically affect biological activity, allowing for fine-tuning of properties toward specific therapeutic applications .

Comparative Analysis

Structural Analogues

To better understand the properties and potential applications of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one, it is valuable to compare it with structurally related compounds:

CompoundStructural DifferencesNotable Properties
6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-oneDifferent position of chlorophenyl group; additional phenyl groupSimilar core structure with different substitution pattern
3-(4-Chlorophenyl)-6-(2-fluorobenzyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-oneChloro at para position; additional fluorobenzyl groupSimilar core with different substituent positions

These structural relationships provide a framework for understanding how specific modifications affect the chemical and biological properties of the compound, potentially guiding future optimization efforts.

Pharmacophore Analysis

Pharmacophore analysis of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one reveals several key features that may contribute to its biological activity:

  • The triazolopyrimidine scaffold serves as a rigid backbone that positions functional groups in specific three-dimensional orientations

  • The chlorophenyl substituent provides hydrophobic interactions and electronic effects

  • The carbonyl group at position 7 serves as a hydrogen bond acceptor

  • The nitrogen atoms in the heterocyclic system offer additional hydrogen bonding sites

This pharmacophore model helps to rationalize the compound's potential interactions with biological targets and provides a basis for the design of structurally related derivatives with enhanced properties.

Applications in Medicinal Chemistry

Drug Development Considerations

For the potential development of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one as a therapeutic agent, several factors must be considered:

Development AspectConsiderations
PharmacokineticsAbsorption, distribution, metabolism, excretion profiles
FormulationSolubility enhancement for optimal delivery
Target SelectivityBinding affinity and selectivity for intended targets
ToxicitySafety profile and potential adverse effects
Structure OptimizationModification strategies to enhance desired properties

These considerations would guide the optimization process if the compound demonstrates promising biological activity in initial screening assays.

Research Methodologies

Analytical Techniques

Various analytical techniques are essential for the characterization and analysis of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one:

  • Spectroscopic methods (NMR, IR, UV-Vis, Mass Spectrometry) for structural confirmation

  • X-ray crystallography for three-dimensional structural determination

  • Chromatographic techniques for purity assessment

  • Thermal analysis methods for physical property characterization

These techniques provide complementary information about the compound's structure, purity, and physical properties, which are essential for both research and potential applications.

Biological Evaluation Methods

The biological evaluation of 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one would typically involve a sequential approach:

  • In silico studies to predict potential biological targets and activities

  • In vitro screening against selected biological targets

  • Cell-based assays to evaluate cellular effects and mechanisms

  • Animal studies to assess in vivo efficacy and pharmacokinetics

This structured approach allows for the comprehensive evaluation of the compound's biological activity profile and guides decisions about potential therapeutic applications.

Future Research Directions

Synthetic Optimization

Future research on 3-(3-chlorophenyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one may focus on synthetic optimization:

  • Development of more efficient synthetic routes with higher yields

  • Exploration of green chemistry approaches to minimize environmental impact

  • Scale-up considerations for potential applications requiring larger quantities

  • Investigation of alternative synthetic pathways that may offer advantages in terms of cost or resource availability

These efforts would contribute to the practical viability of the compound for research or applications requiring significant quantities.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies represent a valuable direction for future research:

  • Systematic modification of the chlorophenyl substituent (position, identity of halogen)

  • Exploration of additional substituents at available positions

  • Investigation of alterations to the core heterocyclic system

  • Development of quantitative structure-activity relationship (QSAR) models

Such studies would enhance understanding of how structural features influence activity and guide the design of optimized derivatives with enhanced properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator